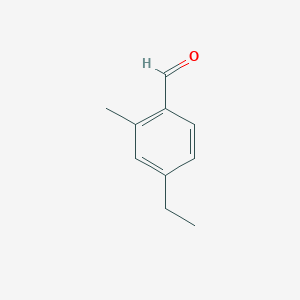

4-Ethyl-2-methylbenzaldehyde

CAS No.:

Cat. No.: VC18234032

Molecular Formula: C10H12O

Molecular Weight: 148.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12O |

|---|---|

| Molecular Weight | 148.20 g/mol |

| IUPAC Name | 4-ethyl-2-methylbenzaldehyde |

| Standard InChI | InChI=1S/C10H12O/c1-3-9-4-5-10(7-11)8(2)6-9/h4-7H,3H2,1-2H3 |

| Standard InChI Key | STDAPSJLHHSAPO-UHFFFAOYSA-N |

| Canonical SMILES | CCC1=CC(=C(C=C1)C=O)C |

Introduction

Structural and Molecular Characteristics

4-Ethyl-2-methylbenzaldehyde belongs to the class of substituted benzaldehydes, with a molecular weight of 148.20 g/mol . Its IUPAC name, 4-ethyl-2-methylbenzaldehyde, reflects the positions of the substituents on the aromatic ring. The molecule’s planar structure is stabilized by π-electron delocalization, while the electron-donating ethyl and methyl groups influence its electronic environment. Key structural descriptors include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂O |

| SMILES | CCC1=CC(=C(C=C1)C=O)C |

| InChI Key | STDAPSJLHHSAPO-UHFFFAOYSA-N |

| Boiling Point | 225–227°C (estimated) |

| Density | 1.01 g/cm³ (predicted) |

The aldehyde group at the benzylic position renders the compound reactive toward nucleophilic and electrophilic agents, making it a valuable intermediate in organic synthesis .

Synthesis and Industrial Production

Friedel-Crafts Formylation

A principal synthetic route involves the Friedel-Crafts formylation of toluene derivatives. This method employs carbon monoxide and hydrogen chloride under Gattermann-Koch conditions, with Lewis acids like aluminum chloride as catalysts . For instance, a patent (WO2012032528A2) describes a related process for synthesizing ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, highlighting the scalability of Friedel-Crafts reactions for aromatic aldehydes . The reaction typically proceeds at 80–120°C, yielding 4-ethyl-2-methylbenzaldehyde with >90% purity after distillation .

Oxidation and Reduction Pathways

Alternative methods include the selective reduction of carboxylic acids to aldehydes. A photoredox-catalyzed protocol using hydrosilanes has been reported for analogous compounds, achieving high selectivity under mild conditions . For example, 4-methylbenzaldehyde was synthesized from 4-methylbenzoic acid with a 92% yield using this approach . Such methods avoid harsh reagents, enhancing sustainability.

Chemical Reactivity and Functionalization

Oxidation and Reduction

The aldehyde group undergoes oxidation to form 4-ethyl-2-methylbenzoic acid using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) . Conversely, reduction with sodium borohydride (NaBH₄) yields 4-ethyl-2-methylbenzyl alcohol, a precursor for fragrances and pharmaceuticals .

Electrophilic Aromatic Substitution

The electron-rich benzene ring facilitates electrophilic substitutions. Bromination with Br₂ in H₂SO₄ introduces bromine at the meta position relative to the aldehyde, while nitration generates nitro derivatives for explosive precursors .

Condensation Reactions

The compound participates in aldol condensations, forming α,β-unsaturated aldehydes. For instance, reaction with acetone under basic conditions produces chalcone derivatives, which are studied for their anticancer properties .

Applications in Scientific Research

Pharmaceutical Intermediates

4-Ethyl-2-methylbenzaldehyde is a key intermediate in synthesizing febuxostat, a xanthine oxidase inhibitor used to treat gout. A patent (WO2012032528A2) details its role in forming thiazolecarboxylate derivatives, which are purified via hydrochloride salt formation to achieve >99% chemical purity .

Material Science

Its derivatives are incorporated into liquid crystals and polymers. The ethyl and methyl groups enhance thermal stability, making it suitable for high-performance materials .

Biological Studies

Preliminary studies suggest antimicrobial activity. Derivatives disrupt microbial cell membranes via oxidative stress, though detailed mechanisms remain under investigation .

Comparison with Analogous Compounds

| Compound | Substituents | Boiling Point (°C) | Reactivity |

|---|---|---|---|

| 4-Ethyl-2-methylbenzaldehyde | -CHO, -C₂H₅, -CH₃ | 225–227 | High (aldehyde group) |

| 2-Methylbenzaldehyde | -CHO, -CH₃ | 200–202 | Moderate |

| 4-Chloro-2-methylbenzaldehyde | -CHO, -Cl, -CH₃ | 215–217 | High (electron-withdrawing Cl) |

The ethyl group in 4-ethyl-2-methylbenzaldehyde enhances lipophilicity compared to simpler analogs, improving its solubility in organic solvents .

Recent Advances and Future Directions

Recent patents emphasize greener synthesis routes, such as photoredox catalysis , to minimize waste. Additionally, computational studies are optimizing reaction pathways using density functional theory (DFT). Future research may explore its role in covalent organic frameworks (COFs) or as a ligand in catalysis.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume